[2-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester
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Overview
Description
[2-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester is a complex organic compound with a unique structure that includes a cyclohexyl ring, an isopropyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of cyclohexylamine with isopropyl chloroformate to form the intermediate isopropyl carbamate. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which [2-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- [2-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester
- [2-(2-Hydroxy-ethylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester
Uniqueness
Compared to similar compounds, [2-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester may exhibit unique properties due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethylamino)cyclohexyl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O3/c1-12(2)18(15(20)21-16(3,4)5)14-9-7-6-8-13(14)17-10-11-19/h12-14,17,19H,6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJHANOEUGMEIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCCC1NCCO)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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